(5-Bromobenzo[b]furan-2-yl)methylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOODONZLFBRQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383758 | |
| Record name | 1-(5-Bromo-1-benzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165736-51-6 | |
| Record name | 1-(5-Bromo-1-benzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Formylation and Reductive Amination
One-Pot Synthesis Approaches
A tandem bromination-amination sequence streamlines production:
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Bromination-Amination Cascade : 5-Bromobenzo[b]furan is generated in situ using NBS and FeCl₃, followed by immediate formylation and reductive amination without intermediate isolation. This method reduces purification steps and improves overall yield (58%).
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency:
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Bromination : A mixture of benzo[b]furan and Br₂ is fed into a reactor at 50°C with a residence time of 15 minutes, achieving 90% conversion.
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Amination : The crude brominated product is mixed with methylamine gas under hydrogen (H₂) pressure (5 bar) in a packed-bed reactor containing a Pd/C catalyst, yielding 78% pure product.
Solvent and Catalyst Recycling
Green chemistry principles are integrated by recovering DCM and Pd catalysts via distillation and filtration, respectively, reducing waste and costs.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Electrophilic Bromination | Br₂, Fe, 0°C, DCM | 65 | Moderate | Low |
| Directed Bromination | NBS, PdCl₂, 80°C, DCE | 89 | High | Moderate |
| Reductive Amination | NaBH₃CN, CH₃NH₂, MeOH | 68 | High | High |
| Palladium Coupling | PdCl₂/XantPhos, Al(CH₃)₃, 80°C | 85 | High | High |
| Continuous Flow | H₂, Pd/C, 5 bar | 78 | High | Industrial |
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing bromination at the 3- and 7-positions remains a hurdle. Computational studies suggest that electron-donating substituents at the 2-position increase 5-bromo selectivity by 30%.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (5-Bromobenzo[b]furan-2-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can convert the compound into various derivatives. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom to a hydrogen atom.
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Substitution: : The bromine atom in this compound can be substituted with other nucleophiles. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate (NaSR) for thiol substitution.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, Pd/C, H2
Substitution: NaN3, NaSR, Grignard reagents
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Dehalogenated compounds
Substitution: Azides, thiols, organometallic compounds
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(5-Bromobenzo[b]furan-2-yl)methylamine serves as an essential building block in organic synthesis. The presence of the bromine atom facilitates further functionalization, enabling the creation of more complex molecules. This compound can undergo various reactions, such as:
- Oxidation: Typically using potassium permanganate or chromium trioxide to yield carboxylic acids or aldehydes.
- Reduction: Catalytic hydrogenation can convert the bromine atom to hydrogen, producing derivatives with altered properties.
- Substitution Reactions: The bromine can be replaced by other nucleophiles, such as azides or thiols, expanding its utility in creating new compounds.
Biological Research
Studying Biological Interactions
In biological contexts, this compound can be utilized to explore the effects of brominated aromatic compounds on biological systems. Potential applications include:
- Enzyme Interaction Studies: The compound can serve as a probe to investigate how brominated compounds interact with enzymes and metabolic pathways.
- Pharmacological Research: Its structural features suggest potential for drug design, particularly in targeting specific enzymes or receptors involved in disease processes.
Medicinal Chemistry
Drug Development Potential
The unique structure of this compound positions it as a candidate for pharmaceutical development. Its applications may include:
- Targeting Enzymes or Receptors: The compound’s ability to engage in hydrogen bonding and other interactions makes it suitable for designing drugs aimed at specific biological targets.
- Development of New Therapeutics: Research is ongoing to evaluate its efficacy and safety as a potential therapeutic agent.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is valuable for manufacturing specialty chemicals, dyes, and polymers due to its reactivity and functional groups. Key aspects include:
- Chemical Manufacturing Processes: Its reactivity allows for various chemical transformations that are useful in producing high-value chemicals.
- Continuous Flow Processes: Industrial production may utilize automated reactors to optimize yields and purity through controlled reaction conditions.
Mechanism of Action
The mechanism by which (5-Bromobenzo[b]furan-2-yl)methylamine exerts its effects depends on its interaction with molecular targets. The bromine atom and the methylamine group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Bromine Substitution: The bromine in (5-Bromobenzo[b]furan-2-yl)methylamine enhances electrophilicity compared to non-halogenated analogs like [5-(aminomethyl)furan-2-yl]methanamine, making it more reactive in Suzuki-Miyaura couplings .
- Synthetic Challenges : Low yields (e.g., 6% for TDMA ) highlight the difficulty in optimizing reactions for brominated heterocycles, often due to steric hindrance or side reactions.
Pharmacological and Functional Comparisons
- CNS Activity : Bioisosteres like TDMA demonstrate serotonin receptor affinity, suggesting that brominated benzofuran-methylamine derivatives could be explored for neuropharmacological applications, though direct evidence is lacking .
Biological Activity
(5-Bromobenzo[b]furan-2-yl)methylamine is a heterocyclic organic compound notable for its structural characteristics, including a bromine atom attached to a benzofuran moiety. This compound has garnered attention due to its potential biological activities, which are of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHBrN, and its structure can be represented as follows:
The presence of the bromine atom enhances its reactivity, making it a valuable building block in the synthesis of more complex molecules and potentially influencing its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of the bromine atom may enhance the lipophilicity and membrane permeability of these compounds, contributing to their efficacy.
Anticancer Activity
Studies have suggested that benzofuran derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. For example, compounds structurally related to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models. One study reported that certain benzofuran derivatives could inhibit the proliferation of human cancer cell lines by modulating signaling pathways involved in cell survival and apoptosis .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The bromine atom may facilitate interactions through halogen bonding or increase the compound's overall reactivity, allowing it to form stable complexes with target biomolecules .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzofuran derivatives, this compound was found to exhibit moderate activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Anticancer Potential : A recent investigation into the anticancer effects of benzofuran derivatives highlighted that this compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective dose-response relationships .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for (5-Bromobenzo[b]furan-2-yl)methylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functionalization of the benzofuran core followed by bromination and methylamine introduction. For example:
- Step 1: Bromination of benzo[b]furan derivatives at the 5-position using N-bromosuccinimide (NBS) under controlled light or thermal conditions .
- Step 2: Amination via reductive amination or nucleophilic substitution. Evidence from analogous compounds (e.g., 2,5-bis(aminomethyl)furan) suggests using 2,5-furandimethanol with ammonia under catalytic hydrogenation (10% Pd/C, H₂, 60°C, 24h) .
- Optimization: Reaction yield depends on solvent polarity (e.g., EtOAC/light petroleum gradients improve separation ), temperature (70°C for 24h in cyclohexylamine reactions ), and stoichiometric ratios (excess methylamine enhances substitution ).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H-NMR: Key signals include aromatic protons (δ 6.5–7.5 ppm for benzofuran), methylamine protons (δ 2.5–3.5 ppm), and splitting patterns (e.g., doublets for bromine-coupled protons) .
- IR: Absorbances at ~3432 cm⁻¹ (N-H stretch) and 1644 cm⁻¹ (C=N/C=O) confirm amine and aromatic groups .
- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+ for C₁₀H₉BrNO requires m/z ≈ 246.99) .
- X-ray Crystallography: Used for absolute configuration determination, as seen in structurally related bromo-benzofuran acetic acid derivatives .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The bromine at the 5-position acts as a directing group, enabling regioselective coupling. For example:
- Suzuki Coupling: React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/ethanol solvent (80°C, 12h). The bromine’s electronegativity stabilizes transition states, enhancing reaction rates .
- Challenges: Competing side reactions (e.g., debromination) may occur under harsh conditions. Optimization via ligand screening (e.g., XPhos) and lower temperatures (50°C) mitigates this .
Q. What strategies resolve contradictions in solubility data across studies?
Methodological Answer: Discrepancies arise from solvent polarity, temperature, and measurement techniques. For example:
- Solvent Selection: Methylamine derivatives show higher solubility in polar aprotic solvents (e.g., DMF, DMSO) vs. hydrocarbons. Evidence from methanamine solubility studies suggests mole fraction solubility in N,N-dimethylformamide at 25°C is ~0.15 .
- Temperature Effects: Solubility increases linearly with temperature; data normalization to 25°C using van’t Hoff equations reduces variability .
- Analytical Methods: Compare UV-Vis (λmax for amine derivatives) vs. gravimetric analysis, noting that UV detection may overestimate solubility due to impurities .
Q. How does this compound interact with microbial enzymes, and what computational tools predict its bioactivity?
Methodological Answer:
- Mechanistic Studies: The bromine and methylamine groups enhance binding to microbial targets (e.g., leucyl-tRNA synthetase). Docking studies (AutoDock Vina) using crystal structures (PDB: 3L8X) show hydrogen bonding between the amine and Asp136, while bromine occupies hydrophobic pockets .
- Experimental Validation: MIC assays against Candida albicans and E. coli (e.g., 96-well plate broth dilution) confirm antimicrobial activity at 25–50 µg/mL .
- SAR Analysis: Trifluoromethyl analogs show higher activity due to electron-withdrawing effects, guiding derivative design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
